molecular formula C26H40O3 B1681274 Testosterone enanthate CAS No. 315-37-7

Testosterone enanthate

Cat. No.: B1681274
CAS No.: 315-37-7
M. Wt: 400.6 g/mol
InChI Key: VOCBWIIFXDYGNZ-IXKNJLPQSA-N
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Description

Mechanism of Action

Target of Action

Testosterone Enanthate (TE) is a synthetic derivative of the hormone testosterone . It primarily targets the androgen receptors within muscle cells . These receptors play a crucial role in the development of male sexual characteristics and the maintenance of muscle mass .

Mode of Action

Once administered, TE enters the bloodstream and binds to androgen receptors within muscle cells . This interaction initiates a cascade of cellular events that promote protein synthesis, resulting in increased muscle mass, strength gains, and improved physical performance .

Biochemical Pathways

TE influences several biochemical pathways. It enhances protein synthesis rates and improves nitrogen retention in the muscles . This leads to an increase in muscle mass and strength. Additionally, TE also plays a role in the regulation of IGF-1, a hormone that further supports muscle growth .

Pharmacokinetics

TE is designed to be slowly released from the injection site, maintaining effective levels of testosterone in the bloodstream for approximately 2 to 3 weeks . About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form . The inactivation of testosterone occurs primarily in the liver .

Result of Action

The molecular and cellular effects of TE’s action are multifaceted. It promotes muscle growth through increased red blood cell production and enhanced protein synthesis . On a cellular level, TE has been shown to support bone differentiation of MG-63 cells, a type of osteosarcoma cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TE. For instance, exposure to environmental stressors such as pesticides, radiation, air pollution, heavy metals, and other endocrine-disrupting chemicals can induce oxidative stress and lead to hormonal dysfunctions . Moreover, severe energy restriction can affect the behavioral effects of TE .

Chemical Reactions Analysis

Testosterone enanthate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form androstenedione and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to testosterone or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Testosterone enanthate is often compared with other testosterone esters, such as testosterone cypionate and testosterone propionate:

The choice between these compounds depends on the desired duration of action and frequency of administration. This compound is favored for its balance between duration and frequency, making it a convenient option for many users .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCBWIIFXDYGNZ-IXKNJLPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016540
Record name Testosterone enanthate
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Molecular Weight

400.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Testosterone enanthate
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble
Record name Testosterone enanthate
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Mechanism of Action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH).
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CAS No.

315-37-7
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Record name TESTOSTERONE ENANTHATE
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Record name Testosterone enanthate
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Melting Point

34-39ºC, 36 - 37.5 °C
Record name Testosterone enanthate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13944
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Record name Testosterone enanthate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005814
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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